

S55746 BCL-2 family protein interaction

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Compound Focus: **s55746**

CAS No.: 1448525-91-4

Cat. No.: S3316415

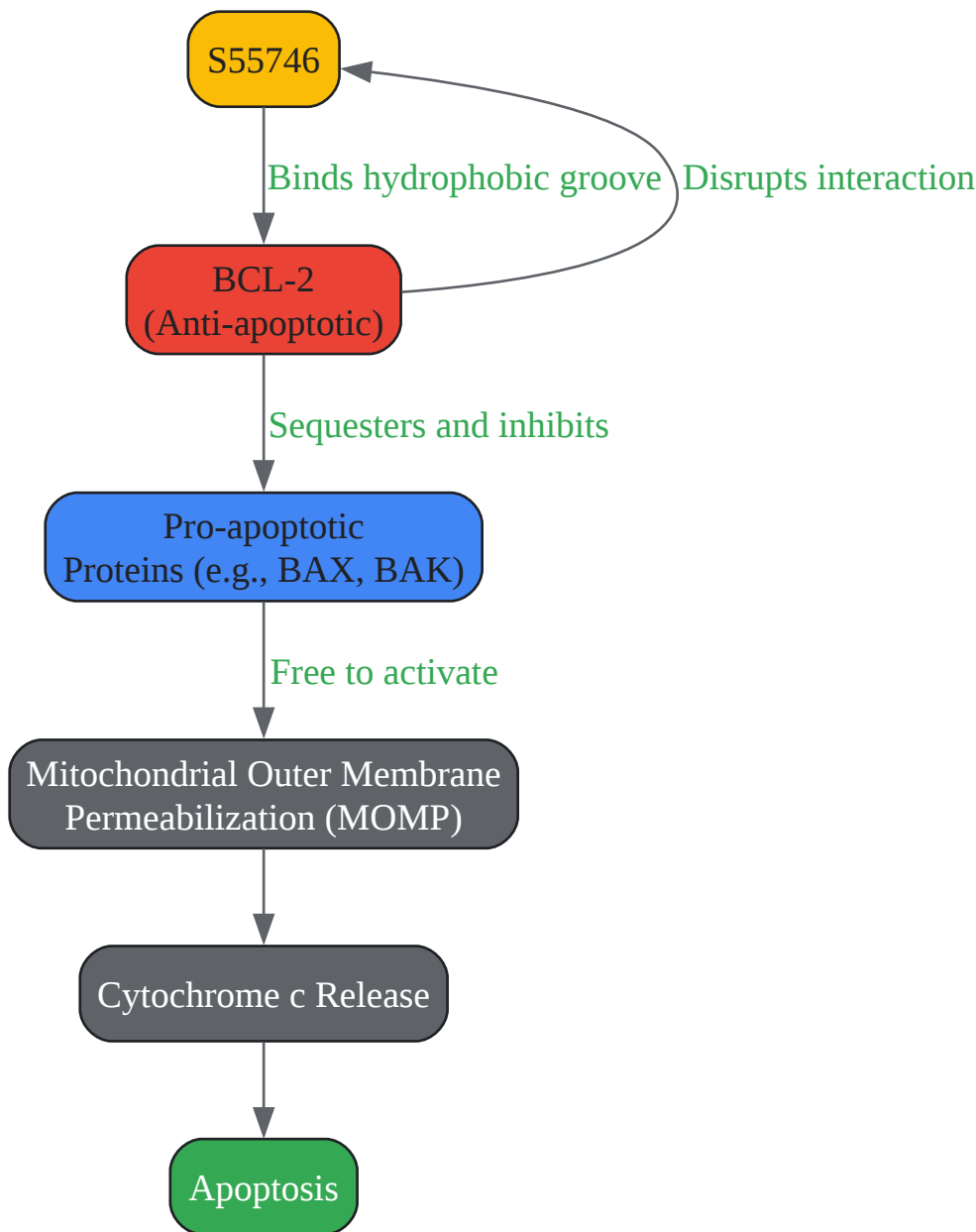
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Mechanism of Action and Binding

S55746 functions as a BH3-mimetic, meaning it mimics the function of native pro-apoptotic BH3-only proteins. It binds to the hydrophobic groove on the surface of the BCL-2 protein, which is the same site that normally interacts with the BH3 domains of its pro-apoptotic binding partners [1]. By occupying this groove, **S55746** competitively disrupts the protein-protein interaction between BCL-2 and pro-apoptotic proteins like BAX.

This disruption prevents BCL-2 from sequestering and inhibiting its pro-apoptotic partners, thereby freeing these proteins to activate the mitochondrial apoptotic pathway. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), release of cytochrome c, activation of caspases, and ultimately, programmed cell death [1] [2].

The following diagram illustrates the mechanism of **S55746**-induced apoptosis.



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S55746 binds BCL-2, displacing pro-apoptotic proteins to trigger mitochondrial apoptosis.

Key Experimental Evidence and Protocols

The characterization of **S55746** involved a series of well-established biochemical and cellular assays. The following diagram outlines the key experimental workflow, and the tables below detail the specific methodologies for binding and cellular assays.



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Key experimental workflow for **S55746** characterization, from binding assays to in vivo models.

Binding Affinity and Selectivity Assays

These experiments quantified how tightly and selectively **S55746** binds to BCL-2 compared to other anti-apoptotic family members [1].

Aspect	Protocol Details
Key Assays	Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) [1]

| **General Method** | **FP:** Measured displacement of a fluorescently labeled BH3 peptide (e.g., PUMA) from recombinant BCL-2 protein. **ITC/SPR:** Directly measured binding affinity and thermodynamics between **S55746** and BCL-2 protein [1]. | | **Proteins Tested** | Human recombinant BCL-2, BCL-X_L, MCL-1, and BFL-1/A1 [1]. | | **Key Readout** | Inhibition constant (K_i) and dissociation constant (K_D) for each protein interaction. |

Cellular Apoptosis Assays

These assays confirmed that the biochemical inhibition of BCL-2 by **S55746** translates to functional, selective induction of apoptosis in cells [1].

Aspect	Protocol Details
Cell Lines	RS4;11 (BCL-2-dependent acute lymphoblastic leukemia) and H146 (BCL-X _L -dependent small cell lung cancer) [1].

Aspect	Protocol Details
Viability Assay	Cells treated with S55746 for 72 hours. Cell viability measured to determine IC ₅₀ values [1] [3].

| **Apoptosis Detection** | **Phosphatidylserine Exposure:** Annexin V-FITC staining analyzed by flow cytometry. **Caspase-3 Activation & PARP Cleavage:** Detection via western blotting [1]. | **Co-immunoprecipitation** | RS4;11 cells treated with **S55746**; lysates immunoprecipitated with BCL-2 antibody and probed for BAX to demonstrate disruption of the BCL-2/BAX complex [1]. |

Clinical Development Status

S55746 (also referred to as BCL201) progressed into Phase I clinical trials for various hematological malignancies. The available public records indicate that these trials have been completed, as shown in the table below [3] [4].

Condition	NCT Number	Status (as of Search)
Follicular Lymphoma, Mantle Cell Lymphoma	NCT02603445	Completed [3]
Acute Myeloid Leukaemia (AML), Myelodysplastic Syndrome (MDS)	NCT02920541	Completed [3] [4]
Chronic Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma, Multiple Myeloma	NCT02920697	Completed [3] [4]

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